molecular formula C23H26S2Si B14375302 Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane CAS No. 90382-68-6

Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane

Cat. No.: B14375302
CAS No.: 90382-68-6
M. Wt: 394.7 g/mol
InChI Key: MCPGYSQIXKYFJC-UHFFFAOYSA-N
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Description

Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is an organosilicon compound characterized by the presence of silicon bonded to both organic and inorganic groups. This compound is notable for its unique structure, which includes methylsulfanyl and phenyl groups attached to a silicon atom. Organosilicon compounds like this one are widely studied due to their diverse applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane typically involves the reaction of phenylsilane with methylsulfanyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with chloromethylsilane in the presence of a catalyst to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.

    Substitution: The phenyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane involves its interaction with various molecular targets. The silicon atom, being a central component, can form stable bonds with other elements, facilitating the formation of complex structures. The methylsulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and stability. The phenyl groups contribute to the compound’s hydrophobicity and can participate in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.

    Methylphenylsilane: Contains only one phenyl group and one methyl group, resulting in different reactivity.

    Bis(trimethylsilyl)methane: Features trimethylsilyl groups instead of methylsulfanyl, leading to different chemical properties.

Uniqueness

Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is unique due to the presence of both methylsulfanyl and phenyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

90382-68-6

Molecular Formula

C23H26S2Si

Molecular Weight

394.7 g/mol

IUPAC Name

methyl-bis[methylsulfanyl(phenyl)methyl]-phenylsilane

InChI

InChI=1S/C23H26S2Si/c1-24-22(19-13-7-4-8-14-19)26(3,21-17-11-6-12-18-21)23(25-2)20-15-9-5-10-16-20/h4-18,22-23H,1-3H3

InChI Key

MCPGYSQIXKYFJC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C(C2=CC=CC=C2)SC)C(C3=CC=CC=C3)SC

Origin of Product

United States

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